2-Bromo-4-chloro-6-cyclopropanecarbonylphenol
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Overview
Description
2-Bromo-4-chloro-6-cyclopropanecarbonylphenol is an organic compound with the molecular formula C10H8BrClO2 It is a derivative of phenol, featuring bromine, chlorine, and a cyclopropanecarbonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-cyclopropanecarbonylphenol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenol derivatives, followed by the introduction of the cyclopropanecarbonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenol derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-4-chloro-6-cyclopropanecarbonylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-chloro-6-cyclopropanecarbonylphenol exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms, along with the cyclopropanecarbonyl group, contribute to its reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methylaniline
- 2-Bromo-4-chloro-6-methoxyaniline
- 4-Bromo-2-chlorophenol
Uniqueness
2-Bromo-4-chloro-6-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8BrClO2 |
---|---|
Molecular Weight |
275.52 g/mol |
IUPAC Name |
(3-bromo-5-chloro-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrClO2/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,14H,1-2H2 |
InChI Key |
BTOWJBHFTLSNRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2)Cl)Br)O |
Origin of Product |
United States |
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